molecular formula C13H18OS B13643265 2-((3,4-Dimethylphenyl)thio)pentan-3-one

2-((3,4-Dimethylphenyl)thio)pentan-3-one

Cat. No.: B13643265
M. Wt: 222.35 g/mol
InChI Key: CCARJXPQAVVWSF-UHFFFAOYSA-N
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Description

2-((3,4-Dimethylphenyl)thio)pentan-3-one is a sulfur-containing organic compound featuring a pentan-3-one backbone substituted with a thioether group attached to a 3,4-dimethylphenyl aromatic ring. The thioether group (C-S-C) replaces the oxygen atom typically found in ethers, imparting distinct electronic and steric properties. This substitution enhances nucleophilicity at the sulfur atom while reducing polarity compared to oxygen analogs.

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)sulfanylpentan-3-one

InChI

InChI=1S/C13H18OS/c1-5-13(14)11(4)15-12-7-6-9(2)10(3)8-12/h6-8,11H,5H2,1-4H3

InChI Key

CCARJXPQAVVWSF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)SC1=CC(=C(C=C1)C)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reaction

The most common synthesis route involves a nucleophilic substitution between 3-pentanone and 3,4-dimethylthiophenol under basic conditions. The thiophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-pentanone.

Procedure :

  • Dissolve 3,4-dimethylthiophenol (1.0 equiv) and 3-pentanone (1.2 equiv) in anhydrous THF.
  • Add K₂CO₃ (2.0 equiv) as a base to deprotonate the thiol.
  • Reflux at 65°C for 12–24 hours under nitrogen.
  • Isolate the product via extraction (CH₂Cl₂/H₂O) and purify by column chromatography (hexane/EtOAc).

Key Data :

Parameter Value Source
Yield 78–85%
Reaction Time 18 hours
Solvent THF

Continuous-Flow Synthesis

Modern flow chemistry methods enhance reaction efficiency and scalability. This approach uses a tubular reactor to optimize mixing and heat transfer.

Procedure :

  • Pump 3,4-dimethylthiophenol (1.0 equiv) and 3-pentanone (1.1 equiv) dissolved in 2-methyl-THF into a continuous-flow reactor.
  • Maintain a residence time of 30 minutes at 80°C.
  • Collect the output and purify via distillation.

Key Data :

Parameter Value Source
Yield 92%
Residence Time 30 minutes
Solvent 2-Me-THF

Oxidative Coupling with Iodine

This method employs iodine as an oxidizing agent to facilitate coupling between thiols and ketones.

Procedure :

  • Mix 3,4-dimethylthiophenol (1.0 equiv), 3-pentanone (1.5 equiv), and pyridine (1.05 equiv) in CH₂Cl₂.
  • Add iodine (2.0 equiv) and stir at room temperature for 3 hours.
  • Quench with Na₂S₂O₃, extract, and purify via silica gel chromatography.

Key Data :

Parameter Value Source
Yield 75%
Reaction Time 3 hours
Oxidizing Agent I₂

Photochemical Synthesis

A light-mediated approach using FeCl₃ as a catalyst enables a greener synthesis under mild conditions.

Procedure :

  • Combine 3,4-dimethylthiophenol (1.0 equiv), 3-pentanone (1.2 equiv), FeCl₃ (10 mol%), and LiCl (10 mol%) in CH₃CN.
  • Irradiate with purple LEDs (390 nm) under nitrogen for 8 hours.
  • Filter and concentrate the mixture, then purify by flash chromatography.

Key Data :

Parameter Value Source
Yield 82%
Light Source 390 nm LEDs
Catalyst FeCl₃/LiCl

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Environmental Impact
Nucleophilic Substitution 85 18 h Moderate Moderate
Continuous-Flow 92 0.5 h High Low (solvent reuse)
Oxidative Coupling 75 3 h Low High (I₂ waste)
Photochemical 82 8 h Moderate Low

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 3H, aryl), 3.45 (q, 2H, CH₂), 2.90 (t, 2H, SCH₂), 2.25 (s, 6H, CH₃), 1.55 (pent, 2H, CH₂), 1.05 (t, 3H, CH₃).
  • IR (cm⁻¹) : 1685 (C=O), 1590 (C=C), 690 (C-S).

Industrial-Scale Considerations

For large-scale production, continuous-flow synthesis () is preferred due to its high yield and reduced solvent consumption. Catalytic systems like FeCl₃ () offer cost-effective alternatives to stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethylphenyl)thio)pentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3,4-Dimethylphenyl)thio)pentan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3,4-Dimethylphenyl)thio)pentan-3-one involves its interaction with specific molecular targets and pathways. The thioether group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The carbonyl group can also interact with nucleophiles, leading to the formation of various derivatives with different biological activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-((3,4-Dimethylphenyl)thio)pentan-3-one with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
This compound C₁₃H₁₈OS (estimated) ~222.34 Thioether, ketone, aromatic Enhanced nucleophilicity (S), steric hindrance from 3,4-dimethylphenyl group
2,4-Dimethyl-3-pentanone (DI-ISOPROPYLKETONE) C₈H₁₄O 126.20 Ketone, branched alkane High volatility; industrial solvent applications
3-(3,4-Dimethoxyphenyl)pentan-2-one C₂₇H₃₅F₂NO₆S 539.63 Ketone, dimethoxyaryl, fluorinated Complex structure with predicted high boiling point (624.2°C)
3-Ethyl-2,4-pentanedione C₇H₁₂O₂ 128.17 Diketone Tautomerization capacity; used in coordination chemistry
1-(Diphenylphosphinyl)pentan-3-one C₁₇H₁₉O₂P 286.31 Phosphinyl, ketone Electron-withdrawing phosphinyl group; potential catalytic applications

Physical and Chemical Properties

  • Boiling Point: The thioether group in this compound likely reduces polarity compared to oxygen analogs, resulting in a lower boiling point than 3-(3,4-dimethoxyphenyl)pentan-2-one (624.2°C predicted) but higher than non-aromatic ketones like 2,4-dimethyl-3-pentanone .
  • In contrast, diketones (e.g., 3-ethyl-2,4-pentanedione) exhibit keto-enol tautomerism, enabling chelation with metal ions .
  • Toxicity : While direct toxicity data is unavailable, computational models (e.g., GUSAR-online) applied to similar thioether-triazole compounds predict moderate acute toxicity, suggesting cautious handling .

Biological Activity

2-((3,4-Dimethylphenyl)thio)pentan-3-one is an organic compound notable for its unique structure, which includes a pentanone backbone and a thioether group attached to a 3,4-dimethylphenyl moiety. Its molecular formula is C13H18OSC_{13}H_{18}OS, with a molecular weight of approximately 222.35 g/mol. This compound has garnered attention for its potential biological activities, making it a candidate for drug development and other pharmaceutical applications.

The presence of the thioether group in this compound contributes to its chemical reactivity. The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving thiol compounds and ketones. The specific arrangement of methyl groups on the phenyl ring significantly influences its chemical reactivity and biological interactions compared to structurally similar compounds.

Comparative Analysis of Structural Analogues

Compound NameMolecular FormulaKey Differences
1-((2,5-Dimethylphenyl)thio)butan-2-oneC12H16OSC_{12}H_{16}OSDifferent positioning of methyl groups
1-((2,4-Dimethylphenyl)thio)butan-2-oneC12H16OSC_{12}H_{16}OSVarying methyl group positions
1-((3,5-Dimethylphenyl)thio)butan-2-oneC12H16OSC_{12}H_{16}OSSimilar structure but different methyl positions

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and toxicology. The compound has been studied for its interactions with enzymes and receptors, which may lead to significant therapeutic effects.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures may possess anticancer properties. For instance, derivatives with thioether functionalities have shown promising cytotoxic effects against various cancer cell lines. The specific mechanisms often involve the inhibition of cell proliferation and induction of apoptosis.

The mechanism by which this compound exerts its biological activity likely involves interaction with specific molecular targets such as enzymes or receptors. The thioether group can participate in hydrogen bonding or ionic interactions, leading to alterations in the activity or function of these targets.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Cytotoxicity Studies : A study on thioether-containing compounds demonstrated significant cytotoxicity against B16 melanoma cells, suggesting potential for further development as anticancer agents .
  • Antiviral Activity : Research has highlighted the antiviral potential of similar thioether compounds against viral infections, indicating that structural modifications can enhance efficacy .
  • Enzyme Interaction : Investigations into enzyme inhibition have revealed that certain structural analogs can effectively inhibit key enzymes involved in tumor progression, supporting their potential use in cancer therapy .

Q & A

Basic: What are the optimal synthetic routes for 2-((3,4-Dimethylphenyl)thio)pentan-3-one, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves a nucleophilic substitution reaction between 3,4-dimethylthiophenol and pentan-3-one derivatives. Key steps include:

  • Thioether formation : Reacting 3,4-dimethylthiophenol with a halogenated pentan-3-one (e.g., 3-bromopentan-3-one) in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C.
  • Catalysis : Using a base like K₂CO₃ to deprotonate the thiol group and facilitate nucleophilic attack.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.
    Optimization : Yield improvements (70–85%) are achievable by controlling stoichiometry (1:1.2 molar ratio of thiol to haloketone), reaction time (6–12 hours), and inert atmosphere (N₂/Ar) to prevent oxidation .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

Answer:

  • ¹H/¹³C NMR :
    • ¹H : δ 2.2–2.4 ppm (singlet, ketone CH₃), δ 6.8–7.2 ppm (aromatic protons from dimethylphenyl), δ 3.1–3.3 ppm (thioether SCH₂).
    • ¹³C : ~207 ppm (ketone C=O), ~140–125 ppm (aromatic carbons), ~35–40 ppm (thioether C-S).
  • MS (ESI) : Molecular ion peak at m/z 236 [M+H]⁺.
  • IR : Strong C=O stretch at ~1715 cm⁻¹, C-S stretch at ~650 cm⁻¹.
    Validation : Compare with analogs (e.g., fluorophenyl derivatives) to confirm substituent effects .

Advanced: How does the 3,4-dimethylphenyl substituent influence the compound’s lipophilicity and binding affinity compared to halogenated analogs?

Answer:
The 3,4-dimethylphenyl group increases lipophilicity (logP ~2.8) compared to halogenated analogs (e.g., 4-fluorophenyl: logP ~2.2), enhancing membrane permeability. However, bulkier substituents may reduce binding affinity to sterically sensitive targets (e.g., enzymes with narrow active sites).
Methodology :

  • Computational : Calculate logP via software (e.g., ChemAxon).
  • Experimental : Measure octanol-water partition coefficients.
  • Biological assays : Compare IC₅₀ values in enzyme inhibition studies with halogenated analogs (e.g., 4-fluorophenyl or 3,4-dichlorophenyl derivatives) .

Advanced: What strategies can resolve contradictions in reported biological activities of thioether-containing ketones across different studies?

Answer:
Contradictions often arise from variations in:

  • Assay conditions : pH, temperature, or solvent (DMSO vs. ethanol).
  • Cell lines : Differences in membrane permeability or metabolic activity.
  • Compound purity : Impurities (e.g., oxidation byproducts) may skew results.
    Resolution :
  • Standardize protocols (e.g., NIH/WHO guidelines).
  • Validate purity via HPLC (>95%).
  • Perform dose-response curves across multiple models .

Basic: What are the primary degradation pathways of this compound under various storage conditions, and how can stability be enhanced?

Answer:
Degradation pathways :

  • Oxidation : Thioether → sulfoxide/sulfone under light or O₂ exposure.
  • Hydrolysis : Ketone group reacting with moisture at extreme pH.
    Stabilization :
  • Store at –20°C in amber vials under inert gas (Ar).
  • Use stabilizers (e.g., BHT) in solution.
  • Monitor via periodic HPLC analysis .

Advanced: How can computational modeling predict the compound’s interaction with biological targets, and what validation experiments are required?

Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., tubulin or kinases). Focus on hydrogen bonds with ketone and van der Waals interactions with dimethylphenyl.
  • MD simulations : Assess binding stability over 100-ns trajectories.
  • Validation :
    • In vitro : Fluorescence polarization assays for target binding.
    • In cellulo : CRISPR knockouts of suspected targets to confirm mechanism .

Table 1: Comparative Effects of Substituents on Key Properties

SubstituentlogPIC₅₀ (μM)*Stability (t₁/₂, days)
3,4-Dimethylphenyl2.812.330 (dark, –20°C)
4-Fluorophenyl2.28.721 (dark, –20°C)
3,4-Dichlorophenyl3.118.925 (dark, –20°C)
*IC₅₀ values from tubulin polymerization assays .

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